(E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
(E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a furan moiety
Scientific Research Applications
(E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 5-methylfurfural with aminoguanidine nitrate in an ethanol-water mixture. The reaction is carried out at room temperature and then heated and stirred for several hours. The resulting precipitate is filtered and recrystallized to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent ratios, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Various substituted triazole derivatives
Mechanism of Action
The mechanism of action of (E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential enzymatic processes. The compound targets specific enzymes and proteins within the microbial cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
5-methylfurfural: A precursor in the synthesis of the compound.
Aminoguanidine nitrate: Another precursor used in the synthesis.
Furan derivatives: Compounds with similar furan moieties but different functional groups.
Uniqueness
(E)-5-methyl-4-(((5-methylfuran-2-yl)methylene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its combined triazole and furan structures, which confer specific chemical reactivity and biological activity not commonly found in other compounds. This dual functionality makes it a versatile compound in various applications .
Properties
IUPAC Name |
3-methyl-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-6-3-4-8(14-6)5-10-13-7(2)11-12-9(13)15/h3-5H,1-2H3,(H,12,15)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHHGXAQRMGPDN-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NN2C(=NNC2=S)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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